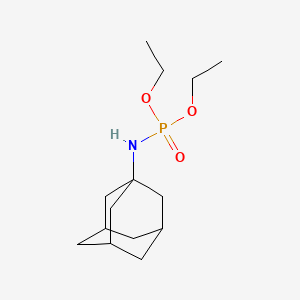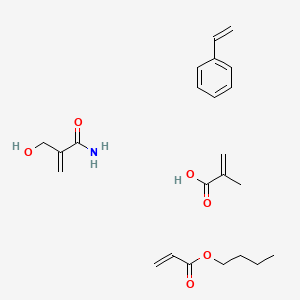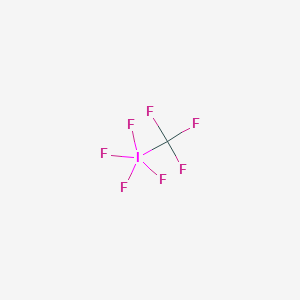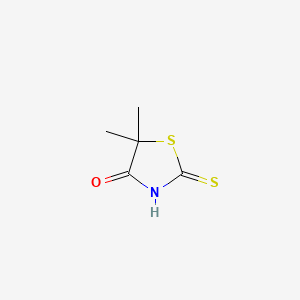![molecular formula C4H6O2 B14658227 2,5-Dioxabicyclo[2.2.0]hexane CAS No. 51058-87-8](/img/structure/B14658227.png)
2,5-Dioxabicyclo[2.2.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxabicyclo[2.2.0]hexane is a bicyclic organic compound with the molecular formula C4H6O2. It features a unique structure consisting of two oxygen atoms and a six-membered ring, which includes two four-membered rings fused together.
Méthodes De Préparation
The synthesis of 2,5-Dioxabicyclo[2.2.0]hexane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with carbonyl compounds under photochemical conditions. This reaction can be facilitated by using a mercury lamp, although this method requires specialized equipment and glassware . Another approach involves the use of photochemistry to access new building blocks via cycloaddition, which can be further derivatized through various transformations .
Analyse Des Réactions Chimiques
2,5-Dioxabicyclo[2.2.0]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Cycloreversion: The compound can undergo retro-[2+2] cycloreversion, leading to the formation of smaller ring compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dioxabicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism by which 2,5-Dioxabicyclo[2.2.0]hexane exerts its effects involves the activation of specific molecular targets and pathways. For example, in polymer mechanochemistry, the compound’s structure allows for the selective activation of different C–C bonds under mechanical force, leading to unique chemical transformations . This selective activation is a result of the effective coupling of force to the targeted bonds, which can be further studied through theoretical and experimental approaches.
Comparaison Avec Des Composés Similaires
2,5-Dioxabicyclo[2.2.0]hexane can be compared with other similar bicyclic compounds, such as:
Bicyclo[2.2.0]hexane: This compound has a similar structure but lacks the oxygen atoms present in this compound.
Bicyclo[2.1.1]hexane: This compound features a different ring system and is used in the synthesis of bio-active compounds.
The uniqueness of this compound lies in its dual oxygen atoms and the resulting chemical reactivity, which allows for diverse applications in research and industry.
Propriétés
Numéro CAS |
51058-87-8 |
|---|---|
Formule moléculaire |
C4H6O2 |
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
2,5-dioxabicyclo[2.2.0]hexane |
InChI |
InChI=1S/C4H6O2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2 |
Clé InChI |
ILIJUHOICHMVMH-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(O1)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)


![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)


